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Compound of Interest

Compound Name: 10-Nitrooleate-d17

Cat. No.: B1159548

Get Quote

Introduction & Scope
10-Nitrooleate (OA-NO

) is a potent endogenous signaling mediator formed by the nitration of oleic acid during
inflammation. Unlike simple fatty acids, OA-NO

contains an electrophilic nitroalkene group that facilitates post-translational modification of
proteins via Michael addition to cysteine residues.[1] This mechanism underpins its ability to
activate the cytoprotective Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway.[2][3]

10-Nitrooleate-d17 is the isotopically labeled analog (deuterated at 17 positions).[1] While

primarily designed as a mass spectrometry Internal Standard (IS) for quantification, it is also

utilized in cell culture for:

Metabolic Tracing: Tracking cellular uptake, metabolism, and protein adduction without

radioisotopes.

Recovery Normalization: Spiking into cell lysates to normalize extraction efficiency during

lipidomics.[1]
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This guide provides a rigorous protocol for the solubilization, delivery, and extraction of 10-
Nitrooleate-d17, ensuring biological activity is preserved against its inherent chemical

instability.[1]

Pre-Experimental Considerations (Critical)
Stability & Handling
The nitroalkene moiety is highly reactive (electrophilic) and light-sensitive.[1]

No Nucleophiles: Never use buffers containing DTT,

-mercaptoethanol, or free cysteine during preparation. These will instantly react with the
nitroalkene, neutralizing the molecule.

Light Protection: Handle in amber vials or low-light conditions to prevent photodegradation.

Solvent: Supplied typically in Ethanol or Methyl Acetate.[4] Store at -80°C.

The Delivery Vehicle: BSA Conjugation
Direct addition of ethanolic lipid stocks to cell media causes precipitation and inconsistent

bioavailability. The Gold Standard for delivery is conjugation to Fatty Acid-Free (FAF) Bovine

Serum Albumin (BSA).[1] This mimics physiological transport and prevents non-specific

adsorption to plasticware.

Protocol: Preparation of BSA-Conjugated 10-
Nitrooleate-d17
Purpose: To create a stable, water-soluble 10x or 100x working stock for cell treatment.[1]

Materials
10-Nitrooleate-d17 (e.g., Cayman Chemical Item No. 10558)[1][5][6]

Fatty Acid-Free BSA (Lyophilized, Cell Culture Grade)

PBS (Phosphate Buffered Saline), pH 7.4
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Nitrogen gas stream[4]

Step-by-Step Procedure
Prepare BSA Vehicle:

Dissolve FAF-BSA in PBS to create a 2 mM stock solution.

Calculation: Molecular Weight of BSA

66.5 kDa. 133 mg BSA in 1 mL PBS = 2 mM.

Filter sterilize (0.22 µm).[1][7] Keep at 37°C.

Prepare Lipid:

Transfer the required amount of 10-Nitrooleate-d17 (supplied in organic solvent) to a

glass vial.

Evaporate the solvent under a gentle stream of Nitrogen gas.[4] Do not use heat.

Note: A thin film should form at the bottom.

Conjugation (The "Dropwise" Method):

Immediately resuspend the dried lipid film in a small volume of Ethanol (approx. 1% of

final volume) to ensure initial solubility.

Add the pre-warmed (37°C) 2 mM BSA solution to the lipid to achieve a 5:1 [Lipid:BSA]

molar ratio.[1]

Example: To make a 10 mM Lipid stock, add the lipid to 2 mM BSA.

Incubation:

Vortex gently.[1][4]

Incubate at 37°C for 30 minutes with gentle shaking. The solution should become

clear/opalescent.[8]
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Validation:

This stock is now "BSA-Conjugated 10-Nitrooleate-d17" and is stable for 24 hours at 4°C.

Protocol: Cell Treatment & Incubation
Experimental Design

Parameter Recommendation Rationale

Concentration 1 - 5 µM

Physiological signaling range.

[1] >10 µM may induce

toxicity/apoptosis.[1]

Media Low Serum (1% FBS)

High serum (10% FBS)

contains endogenous albumin

which competes for lipid

binding, altering effective

concentration.[1]

Time (Signaling) 2 - 6 Hours

Sufficient for Michael addition

to Keap1/p65 and

transcriptional changes.

Time (Uptake) 10 - 30 Mins
Rapid membrane incorporation

for tracing studies.

Workflow
Seed cells (e.g., HUVEC, RAW 264.[1]7) and grow to 80% confluence.[1]

Wash cells 2x with warm PBS.

Replace media with Low-Serum Media (1% FBS) or Serum-Free media.

Add the BSA-Conjugated 10-Nitrooleate-d17 to the media to reach final concentration (e.g.,

5 µM).

Control: Treat parallel wells with BSA-Vehicle only.[1]

Incubate at 37°C / 5% CO

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1159548/docs?utm_src=pdf-body#application-note-protocol-for-using-10-nitrooleate-d17-in-cell-culture-experiments
https://www.caymanchem.com/product/10558/10-nitrooleate-d17
https://www.caymanchem.com/product/10558/10-nitrooleate-d17
https://www.caymanchem.com/product/10558/10-nitrooleate-d17
https://www.caymanchem.com/product/10558/10-nitrooleate-d17
https://www.caymanchem.com/product/10558/10-nitrooleate-d17
https://www.benchchem.com/product/b1159548/docs?utm_src=pdf-body#application-note-protocol-for-using-10-nitrooleate-d17-in-cell-culture-experiments
https://www.caymanchem.com/product/10558/10-nitrooleate-d17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Protocol: Lipid Extraction (Acidified Bligh & Dyer)
Purpose: To recover the lipid for Mass Spectrometry analysis. Acidification is critical to

protonate the carboxyl group, ensuring the fatty acid partitions into the organic phase.

Reagents
Methanol (MeOH)

Chloroform (CHCl

)

Acetic Acid (glacial)[9]

Internal Standard (if using d17 as a tracer, spike with non-deuterated OA-NO

or a different isotopolog).

Step-by-Step Extraction
Harvest:

Scrape cells in ice-cold PBS. Transfer to glass tubes (lipids stick to plastic).[1]

Centrifuge (500 x g, 5 min) to pellet cells. Aspirate supernatant.

Lysis & Acidification:

Resuspend pellet in 1 mL PBS.

CRITICAL: Add 20 µL Glacial Acetic Acid (to pH ~3-4).

Monophase Addition:

Add 3.75 mL of CHCl

:MeOH (1:2 v/v).
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Vortex vigorously for 1 minute.

Phase Separation:

Add 1.25 mL CHCl

. Vortex.

Add 1.25 mL H

O. Vortex.

Centrifuge at 1,000 x g for 5 minutes at room temperature.

Collection:

You will see two phases.[1] The Lower Phase is Chloroform (Lipids).[1][10] The Upper

Phase is Aqueous (Salts/Proteins).

Carefully collect the Lower Organic Phase using a glass Pasteur pipette.

Drying:

Evaporate the chloroform under Nitrogen gas.

Reconstitute in MeOH for LC-MS/MS analysis.

Visualizations
Experimental Workflow (DOT Diagram)
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Figure 1: Step-by-step workflow for solubilization, cell treatment, and extraction of 10-
Nitrooleate-d17.[1]

Signaling Mechanism (DOT Diagram)
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Figure 2: Mechanism of Action.[1] The electrophilic nitroalkene targets cysteine residues on

Keap1 and NF-κB.[1]

Data Interpretation & Troubleshooting
Calculating Recovery
If using d17 as an Internal Standard (IS) added after lysis:
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Note: Low recovery (<50%) usually indicates insufficient acidification during the Bligh & Dyer
step.[1]

Common Pitfalls
Loss of Signal: The nitro group is labile. If samples are left in direct light or at Room Temp for

extended periods, the signal will degrade.

Precipitation: If the media turns cloudy immediately upon addition, the BSA conjugation

failed. Do not proceed; the effective concentration is unknown.

Plasticware: Nitro-fatty acids are "sticky."[1] Use glass inserts for MS vials and glass pipettes

for organic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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